molecular formula C20H29NO3 B1325572 Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate CAS No. 898757-31-8

Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate

Cat. No. B1325572
M. Wt: 331.4 g/mol
InChI Key: MWYNMELXGAXPLY-UHFFFAOYSA-N
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Description

Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate (EAO) is an organic compound with a molecular formula of C15H22NO3. It is synthesized from the reaction of ethyl bromoacetate and 4-(azetidinomethyl)phenyl magnesium bromide in the presence of a base. EAO is a useful reagent in organic synthesis and is known for its wide range of applications in the pharmaceutical and biotechnological fields.

Scientific Research Applications

  • Antitumor Activity : A study by Atwell, Baguley, and Denny (1989) on phenyl-substituted derivatives of DNA-intercalating agents found compounds with solid tumor activity. The 4'-aza derivative was particularly noted for its effectiveness in leukemia and solid tumor models, indicating potential applications in cancer treatment (Atwell, Baguley, & Denny, 1989).

  • Chemoenzymatic Synthesis : Fadnavis, Vadivel, and Sharfuddin (1999) conducted a study on the chemoenzymatic synthesis of hydroxy-γ-decalactone, starting with ethyl 2-hydroxy-3-oxooctanoate. This synthesis method could have implications in the production of complex organic compounds (Fadnavis, Vadivel, & Sharfuddin, 1999).

  • Synthetic Studies : Ashton and Doss (1993) explored a regioselective route to produce 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, starting from ethyl 2,4-dioxooctanoate. This study contributes to the development of methodologies for synthesizing complex organic structures (Ashton & Doss, 1993).

  • Construction of Bicyclic Beta-lactam Carboxylic Esters : Barrett et al. (2000) described a process involving 4-alkenyl-2-azetidinone systems, leading to ethyl 2-4-alkenyl-2-oxo-1-azetidinyl-4-pentenoates. Their work adds to the understanding of creating beta-lactam dienes, which are important in medicinal chemistry (Barrett et al., 2000).

  • Novel Indole Based Hybrid Oxadiazole Scaffolds : Nazir et al. (2018) synthesized and evaluated novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides for urease inhibition. This research contributes to the development of potential therapeutic agents (Nazir et al., 2018).

properties

IUPAC Name

ethyl 8-[4-(azetidin-1-ylmethyl)phenyl]-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3/c1-2-24-20(23)9-6-4-3-5-8-19(22)18-12-10-17(11-13-18)16-21-14-7-15-21/h10-13H,2-9,14-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYNMELXGAXPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)CN2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642838
Record name Ethyl 8-{4-[(azetidin-1-yl)methyl]phenyl}-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-[4-(azetidin-1-ylmethyl)phenyl]-8-oxooctanoate

CAS RN

898757-31-8
Record name Ethyl 8-{4-[(azetidin-1-yl)methyl]phenyl}-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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